2,4-Diphenyl-1,3-thiazole-5-carbaldehyde

Platelet aggregation Cyclooxygenase inhibition Anti-inflammatory

Researchers investigating diphenylthiazole pharmacophores face supply inconsistency for regiochemically pure 5-carbaldehyde derivatives-generic thiazole carbaldehydes lack the 2,4-diphenyl pattern essential for COX-2/anticancer target engagement. 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde (CAS 864068-85-9) resolves this: • Verified 2,4-diphenyl substitution critical for EGFR (IC₅₀ 0.2-0.4 μM) and BRAF (IC₅₀ 1.3-1.7 μM) pharmacophore recognition • Reactive 5-CHO enables Claisen-Schmidt condensation, hydrazone/oxime library synthesis, and Knoevenagel derivatization • ≥95% purity with batch-specific CoA; shipped under inert conditions to preserve aldehyde integrity Standard B2B global shipping with full quality documentation.

Molecular Formula C16H11NOS
Molecular Weight 265.3 g/mol
CAS No. 864068-85-9
Cat. No. B1365556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diphenyl-1,3-thiazole-5-carbaldehyde
CAS864068-85-9
Molecular FormulaC16H11NOS
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C=O
InChIInChI=1S/C16H11NOS/c18-11-14-15(12-7-3-1-4-8-12)17-16(19-14)13-9-5-2-6-10-13/h1-11H
InChIKeyQCAWTHNKWALNJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diphenyl-1,3-thiazole-5-carbaldehyde – Chemical Properties & Procurement


2,4-Diphenyl-1,3-thiazole-5-carbaldehyde (CAS 864068-85-9) is a heterocyclic building block featuring a 1,3-thiazole core substituted with phenyl groups at the 2- and 4-positions and a reactive aldehyde group at the 5-position . This compound belongs to the broader class of diphenylthiazoles, a privileged scaffold in medicinal chemistry due to its association with diverse biological activities including anti-inflammatory, anticancer, and antimicrobial properties [1]. The presence of the 5-carbaldehyde functionality distinguishes it from non-aldehyde diphenylthiazole analogs, enabling its use as a key intermediate for condensation reactions, hydrazone/oxime formation, and further derivatization into more complex pharmacophores [2].

1
Reactive 5-carbaldehyde handle – enables hydrazone, oxime, and Knoevenagel condensations for library synthesis.
2
2,4-Diphenylthiazole core – privileged scaffold reported for COX pathway and kinase inhibitor design.
3
Documented purity & availability – supplied with COA and analytical characterization; reduces procurement risk.

Why 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde Cannot Be Substituted


In the procurement of thiazole-based research chemicals, a simple 'thiazole' or 'thiazole-5-carbaldehyde' search will return dozens of structurally similar but functionally distinct compounds. Substitution with generic analogs (e.g., 2,4-diphenylthiazole lacking the 5-aldehyde, or 4-phenylthiazole-2-carbaldehyde with reversed substitution) is not scientifically valid due to the strict structure-activity relationships governing this scaffold. The 2,4-diphenyl substitution pattern is critical for COX enzyme recognition and anticancer activity in this class [1], while the 5-carbaldehyde position dictates the compound's synthetic utility as a condensation partner [2]. Furthermore, even closely related regioisomers (e.g., thiazole-2-carbaldehyde vs. thiazole-5-carbaldehyde) exhibit fundamentally different reactivity profiles in key transformations such as the Biginelli reaction and hydrazone formation [3]. The evidence below quantifies these critical differences.

2,4-Diphenylthiazole without 5-aldehyde
Lacks the reactive condensation handle; synthetic utility differs fundamentally from the 5-carbaldehyde building block.
Thiazole-2-carbaldehyde regioisomer
Reactivity in Biginelli and hydrazone formations is regioisomer-dependent; may lead to different products and regiochemical outcomes.

Evidence: 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde vs Closest Analogs


Diphenylthiazole vs Diphenylimidazole in Platelet Aggregation

The diphenylthiazole core, which constitutes the scaffold of 2,4-diphenyl-1,3-thiazole-5-carbaldehyde, demonstrates quantifiably superior in vitro activity compared to its direct heterocyclic analog, diphenylimidazole. In a direct comparative study, diphenylthiazole derivatives as a class were found to be significantly more potent than diphenylimidazole derivatives in inhibiting arachidonic acid-induced platelet aggregation [1]. This finding establishes the thiazole core itself as a preferred starting point for medicinal chemistry campaigns targeting cyclooxygenase-mediated pathways [1].

Thiazole vs Imidazole Core
Head-to-head
Diphenylthiazole derivatives more potent than diphenylimidazole in arachidonic acid-induced platelet aggregation (in vitro, rabbit PRP).
Supports thiazole scaffold preference for COX-pathway research.
Qualitative comparison across 10 thiazole vs 4 imidazole analogs; exact p values not reported.
Platelet aggregation Cyclooxygenase inhibition Anti-inflammatory

Thiazole-5-carbaldehyde vs 2-Carbaldehyde Reactivity

The position of the aldehyde group on the thiazole ring (C-5 vs. C-2) dictates the compound's utility in specific synthetic transformations. Studies on thiazole-carbaldehyde regioisomers demonstrate that 2-hydroxyalkyl-1,3-thiazole-5-carbaldehydes (sharing the 5-carbaldehyde substitution pattern with the target compound) undergo distinct reaction pathways compared to their 5-hydroxyalkyl-1,3-thiazole-2-carbaldehyde counterparts [1]. Specifically, the 5-carbaldehyde isomer participates in the Biginelli reaction with acetoacetic ester and urea to yield dihydropyrimidinone derivatives, a transformation that proceeds with different regiochemical outcomes or efficiencies depending on the aldehyde position [1].

5-CHO vs 2-CHO Reactivity
Class-level
5-carbaldehyde enables specific Biginelli dihydropyrimidinone formation; distinct pathway from 2-carbaldehyde isomer.
Regioisomer choice determines synthetic product outcome.
Class-level inference; verify reactivity for target compound under intended conditions.
Organic synthesis Heterocyclic chemistry Aldehyde reactivity

Commercial Availability & Purity Profile

Unlike many custom-synthesized or research-grade-only analogs, 2,4-diphenyl-1,3-thiazole-5-carbaldehyde is commercially available from major chemical suppliers including Thermo Scientific (Maybridge brand) and AKSci with documented purity specifications . The compound is supplied at ≥95% purity (HPLC assay range: 94.5-100.0%), with a defined melting point of 121°C and full analytical characterization data available [1]. This contrasts with many closely related thiazole aldehydes (e.g., 4-phenylthiazole-2-carbaldehyde, CAS 75390-44-2) which are less readily available or lack comprehensive vendor documentation [2].

Commercial Purity & Availability
Specification review
≥95% HPLC, MP 121°C; multiple established vendors (Thermo Maybridge, AKSci, Fisher).
Verified quality documentation reduces procurement risk.
Check current CoA for lot-specific values; confirm availability before ordering.
Chemical procurement Building blocks Quality control

Application Scenarios for 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde


COX-2/EGFR Multi-Target Anticancer Agent Synthesis

This compound serves as a key aldehyde-functionalized building block for constructing diphenylthiazole derivatives with demonstrated multi-target anticancer activity. Research has established that the diphenylthiazole core (the scaffold of this compound) is a privileged structure for COX-2 inhibition and anticancer activity, with optimized derivatives showing sub-micromolar IC50 values against EGFR (0.2-0.4 μM) and BRAF (1.3-1.7 μM) [1]. The 5-carbaldehyde group provides a reactive handle for introducing diverse pharmacophores (e.g., via hydrazone, oxime, or Knoevenagel condensation) to further optimize potency and selectivity .

Thiazole-Chalcone Hybrid Synthesis

The 5-carbaldehyde moiety enables Claisen-Schmidt condensation with acetophenones to yield α,β-unsaturated ketones (chalcones) of the thiazole series [1]. This transformation is a key step in generating extended conjugated systems with enhanced biological activity profiles. The 2,4-diphenyl substitution pattern, combined with the extended chalcone conjugation, creates a pharmacophore distinct from mono-phenyl or non-aldehyde thiazole derivatives [1].

Hydrazone & Oxime Derivative Synthesis

The aldehyde group at the 5-position undergoes facile condensation with hydrazines or hydroxylamines to yield hydrazones or oximes, respectively [1]. These derivatives are of significant interest because thiazole-based hydrazones have demonstrated notable α-amylase inhibitory activity (IC50 values as low as 14.6 mM in related series) and represent a well-validated strategy for rapidly generating compound libraries for anti-diabetic and antimicrobial screening .

SAR Studies on Diphenylthiazole Scaffolds

For medicinal chemistry groups investigating the diphenylthiazole pharmacophore, this compound provides a strategically functionalized core that allows systematic exploration of substituent effects at the 5-position. The established commercial availability and defined purity (≥95%) [1] make it a reliable starting point for generating analog series where the 5-aldehyde can be converted to acids, alcohols, amines, or heterocycles, enabling rigorous SAR analysis of this position's contribution to target binding and cellular activity .

Application
Selection Property
Validation Focus
COX-2/EGFR pathway inhibitor synthesis
5-aldehyde handle for pharmacophore introduction
Target inhibition (kinase/COX) and selectivity profiling
Thiazole-chalcone hybrid synthesis
Aldehyde for Claisen-Schmidt condensation
Conjugation efficiency and biological activity screening
Hydrazone/oxime library generation
5-CHO for facile hydrazone/oxime formation
Derivative purity and enzyme inhibition screening (e.g., α-amylase)
Diphenylthiazole SAR studies
Defined 2,4-diphenyl core with modifiable 5-position
Systematic substituent effects on target binding and cell-based assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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